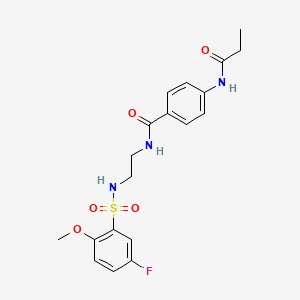

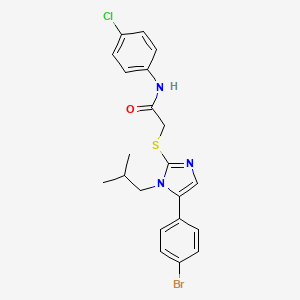

2-(Cyanomethyl)terephthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

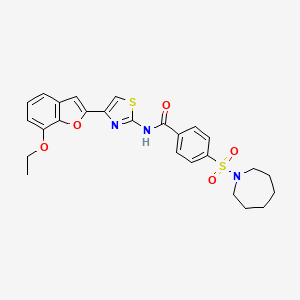

2-(Cyanomethyl)terephthalic acid (CTA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CTA is a derivative of terephthalic acid, which is commonly used in the production of polyester fibers and plastics. However, CTA has been found to have a range of other applications, including in scientific research.

Applications De Recherche Scientifique

Bioremediation and Biodegradation

Terephthalic acid (TPA) is a key component of polyethylene terephthalate (PET) plastic. Researchers have engineered polyester hydrolases to enhance their activity for the biotechnological recycling of PET. One notable application involves coupling a carboxylic acid reductase (CAR) with the luciferase LuxAB system. CAR converts TPA into corresponding aldehydes in Escherichia coli, resulting in bioluminescence. This real-time, high-throughput detection method not only quantifies TPA in hydrolysis samples but also serves as an assay to assess PET hydrolase activity. Additionally, a one-pot cascade combines CAR-catalyzed synthesis of terephthalaldehyde with reductive amination, yielding the corresponding diamine—a promising strategy for transforming TPA obtained from PET biodegradation .

Analytical Chemistry

Researchers have developed a combined absorption and proton nuclear magnetic resonance (1H NMR) method to qualitatively analyze PET degradation products. This method focuses on mono(2-hydroxyethyl) terephthalic acid, bis(2-hydroxyethyl) terephthalic acid, and terephthalic acid. By optimizing solvents, pH values, and conditions, this approach enables accurate identification and quantification of these degradation products .

Fluorescent Probes

Although terephthalic acid itself is non-fluorescent, it can be used as a precursor for fluorescent probes. When neutralized with NaOH, terephthalic acid exhibits background fluorescence due to impurities like 2-hydroxy-terephthalate. Researchers have explored its potential as a fluorescent probe in various applications .

Mécanisme D'action

Propriétés

IUPAC Name |

2-(cyanomethyl)terephthalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c11-4-3-6-5-7(9(12)13)1-2-8(6)10(14)15/h1-2,5H,3H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMCIMFPZISSIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CC#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyanomethyl)terephthalic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2528827.png)

![2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2528828.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2528829.png)

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2528836.png)